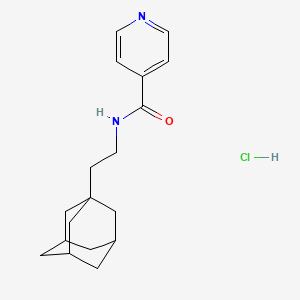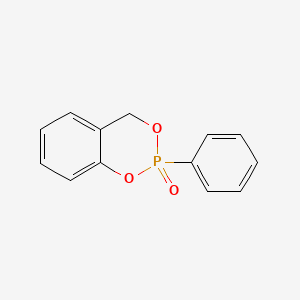
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is a phosphorus-containing compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide typically involves the reaction of phenol with phosphorus trichloride, followed by oxidation. The reaction conditions often require the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The process is sensitive to light and heat, and the compound is incompatible with water and strong oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphonates, phosphines, and phosphates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cells. For example, it has been shown to inhibit neuropathy target esterase, which is involved in nerve cell function . This inhibition can lead to delayed neuropathy and other toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is used in similar phosphorylation and phosphitylation reactions but has different reactivity and stability properties.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Known for its antiviral and antitumor properties, this compound is structurally similar but has distinct biological activities.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes and disrupt metabolic pathways makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
4242-21-1 |
|---|---|
Molekularformel |
C13H11O3P |
Molekulargewicht |
246.20 g/mol |
IUPAC-Name |
2-phenyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C13H11O3P/c14-17(12-7-2-1-3-8-12)15-10-11-6-4-5-9-13(11)16-17/h1-9H,10H2 |
InChI-Schlüssel |
IVVGLHFVBDTRKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OP(=O)(O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


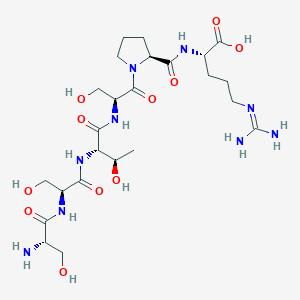
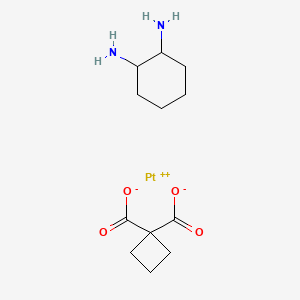

![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
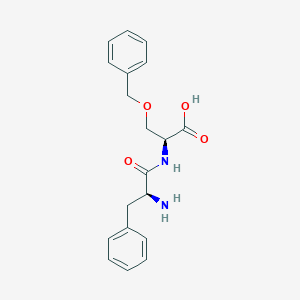
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
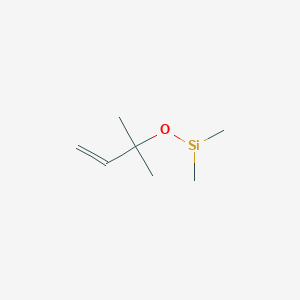
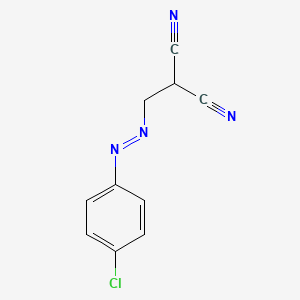
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)

